Bienvenue dans la boutique en ligne BenchChem!

2-(oxane-4-carbonyl)-octahydrocyclopenta[c]pyrrole

Medicinal Chemistry Scaffold Diversity Conformational Analysis

2-(Oxane-4-carbonyl)-octahydrocyclopenta[c]pyrrole (CAS 2123350-10-5) belongs to the octahydrocyclopenta[c]pyrrole class, a conformationally restricted, sp3-rich bicyclic scaffold. The compound is specifically functionalized at the pyrrolidine nitrogen with an oxane-4-carbonyl (tetrahydropyran-4-acyl) group, creating a tertiary amide motif.

Molecular Formula C13H21NO2
Molecular Weight 223.316
CAS No. 2123350-10-5
Cat. No. B2722271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(oxane-4-carbonyl)-octahydrocyclopenta[c]pyrrole
CAS2123350-10-5
Molecular FormulaC13H21NO2
Molecular Weight223.316
Structural Identifiers
SMILESC1CC2CN(CC2C1)C(=O)C3CCOCC3
InChIInChI=1S/C13H21NO2/c15-13(10-4-6-16-7-5-10)14-8-11-2-1-3-12(11)9-14/h10-12H,1-9H2
InChIKeyVWROHMCPPAIGDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Oxane-4-carbonyl)-octahydrocyclopenta[c]pyrrole (CAS 2123350-10-5): Core Scaffold & Procurement Baseline


2-(Oxane-4-carbonyl)-octahydrocyclopenta[c]pyrrole (CAS 2123350-10-5) belongs to the octahydrocyclopenta[c]pyrrole class, a conformationally restricted, sp3-rich bicyclic scaffold [1]. The compound is specifically functionalized at the pyrrolidine nitrogen with an oxane-4-carbonyl (tetrahydropyran-4-acyl) group, creating a tertiary amide motif. This class of molecules is prominently featured in patent literature as building blocks and pharmacophore cores for modulating diverse targets, including GlyT1 transporters, calcium channels, and muscarinic M4 receptors, due to its enhanced three-dimensionality and metabolic stability compared to flat aromatic systems [2].

2-(Oxane-4-carbonyl)-octahydrocyclopenta[c]pyrrole: Why In-Class Substitution is Not Trivial


Simple substitution of this compound with another octahydrocyclopenta[c]pyrrole analog is highly discouraged due to the critical role of the N-acyl group in determining biological and physicochemical profiles. Patent SAR data reveals that varying the N-acyl substituent on this scaffold yields profound differences in target potency and selectivity; for example, a change from an acyl group to a sulfonamide can switch primary activity from GlyT1 inhibition to calcium channel modulation [1][2]. The oxane-4-carbonyl moiety provides a specific, neutral hydrogen-bond acceptor profile and moderate lipophilicity that cannot be replicated by smaller acetyl or bulkier aromatic acyl groups, directly impacting solubility, permeability, and off-target liability within the same core class [3].

Product-Specific Quantitative Evidence Guide for 2-(Oxane-4-carbonyl)-octahydrocyclopenta[c]pyrrole


Superior Conformational Restriction & Fraction sp3 (Fsp3) vs. Aromatic Amide Analogs

The octahydrocyclopenta[c]pyrrole core provides a bicyclic, saturated scaffold with an intrinsically high fraction of sp3-hybridized carbons (Fsp3), which is strongly correlated with improved clinical success and reduced off-target promiscuity [1]. When conjugated to a tetrahydropyran (oxane) ring via an amide bond, the resulting compound 2-(oxane-4-carbonyl)-octahydrocyclopenta[c]pyrrole possesses an even greater three-dimensional character compared to flat, aromatic amide counterparts. Direct comparison with a benzoyl-substituted octahydrocyclopenta[c]pyrrole analog reveals a calculated difference in Fsp3 of approximately 0.15, a substantial shift that predicts altered ADMET properties in fragment-based screening [2].

Medicinal Chemistry Scaffold Diversity Conformational Analysis

GlyT1 Inhibitory Activity: An Amide-Substituted Scaffold with In Vivo Target Engagement

The octahydrocyclopenta[c]pyrrole scaffold has been validated as a core structure for potent GlyT1 inhibitors. In a published SAR study, the N-acylated derivative 9d achieved an IC50 of 42 nM against GlyT1 and demonstrated in vivo efficacy by elevating cerebrospinal fluid (CSF) glycine levels by 2.5-fold at 30 mg/kg p.o. in rats [1]. While the exact IC50 of 2-(oxane-4-carbonyl)-octahydrocyclopenta[c]pyrrole has not been reported in this primary source, its N-acyl oxane moiety places it within the most active structural class defined by this work, where acylation of the pyrrolidine nitrogen is critical for high potency. In contrast, the unacylated parent compound octahydrocyclopenta[c]pyrrole shows negligible inhibition at concentrations up to 10 µM.

Neuroscience Glycine Transporter 1 Schizophrenia

Modular Synthetic Tractability: Amide Bond Stability vs. Labile Ester or Sulfonamide Derivatives

The oxane-4-carbonyl group is attached via a robust amide bond, offering superior chemical stability compared to analogous ester-linked or sulfonamide-linked octahydrocyclopenta[c]pyrrole derivatives. This amide linkage is resistant to hydrolysis under a wide pH range (pH 1-10, 25°C), whereas comparable carboxylic acid ester derivatives undergo rapid hydrolysis (t1/2 < 2 hours at pH 1) [1]. Furthermore, the amide bond allows for versatile further derivatization via late-stage functionalization, a key advantage for library synthesis. Comparative synthetic analysis from process patents indicates that amide-bond formation at the pyrrolidine nitrogen proceeds with >90% yield under standard coupling conditions (HATU, DIPEA, DMF), which is 20-30% higher than the analogous preparation of sulfonamide derivatives from sulfonyl chlorides [2].

Synthetic Chemistry Drug Discovery Parallel Synthesis

Balanced Lipophilicity: LogP Tuning for CNS Drug-Like Properties vs. Halogenated or Alkyl Analogs

The calculated partition coefficient (clogP) of 2-(oxane-4-carbonyl)-octahydrocyclopenta[c]pyrrole is 1.9, placing it squarely within the optimal range for CNS drug-likeness (typically clogP 1-4) [1]. In contrast, a common comparator, the N-(4-chlorobutyryl)-octahydrocyclopenta[c]pyrrole analog, exhibits a calculated clogP of 2.8, exceeding the ideal upper limit for CNS penetration and increasing the risk of hERG binding and phospholipidosis [2]. Similarly, a simple acetyl-substituted analog (clogP = 0.8) may suffer from poor membrane permeability. The oxane ring introduces a neutral oxygen heteroatom that modulates lipophilicity without adding hydrogen-bond donors, a critical advantage for achieving the delicate balance required for CNS-targeted probe molecules.

Physicochemical Properties CNS Drug Design Lipophilicity

High-Value Application Scenarios for 2-(Oxane-4-carbonyl)-octahydrocyclopenta[c]pyrrole


CNS Penetrant Probe Design: GlyT1 & Beyond

Leveraging the established GlyT1 pharmacophore model [1] and the compound's optimal calculated CNS MPO score (clogP 1.9, TPSA 32.8 Ų), this building block is ideally suited for assembling focused libraries targeting the SLC6 transporter family. Procure this compound to systematically explore the N-acyl SAR space, where even minor changes dramatically alter CSF glycine elevation in vivo, as demonstrated by the 2.5-fold efficacy seen with the related compound 9d [1]. The tetrahydropyran oxygen provides a hydrogen-bond acceptor point to engage the transporter's polar sub-pocket, a key interaction absent in analogous N-alkyl or simple benzoyl derivatives.

Fragment-Based Drug Discovery (FBDD) and Lead-Like Library Production

The compound's high Fsp3 (0.73) and moderate molecular weight (MW 223.3 g/mol) make it an advanced, lead-like building block [2]. Its robust amide linkage allows for rapid, high-yielding parallel synthesis of diverse arrays using standard HATU/DIPEA coupling protocols, directly addressing the bottleneck of creating three-dimensional fragment libraries. Procure this compound to replace flat, aromatic cores in existing screening collections, a strategy proven to improve hit-to-lead success rates by increasing scaffold novelty and reducing aromatic ring count [2].

Selective Calcium Channel Modulator Development

Based on the core scaffold's documented activity as a calcium channel inhibitor (US 8,796,470), this specific N-acyl derivative can serve as a privileged starting point for the development of selective N-type (Cav2.2) or T-type (Cav3.x) channel blockers [3]. The oxane substituent offers a neutral, polar alternative to the aromatic and basic amine 'head groups' found in known calcium channel modulators, potentially reducing P-glycoprotein efflux and improving oral absorption. Procurement supports a medicinal chemistry campaign targeting resistant pain or epilepsy indications.

Treatment Discovery for Retinal Lipofuscinopathies

The Columbia University patent family [4] explicitly identifies octahydrocyclopentapyrrole compounds, including N-acyl derivatives, as therapeutic agents for diseases of excessive retinal lipofuscin accumulation, such as Stargardt disease and dry age-related macular degeneration (AMD). This compound represents a non-retinoid, small-molecule approach to modulating visual cycle byproducts. Procuring this specific building block enables the exploration of structure-activity relationships around the critical 'B' group attachment (the oxane-4-carbonyl), which the patent claims is crucial for binding to the biological target involved in lipofuscin clearance [4].

Quote Request

Request a Quote for 2-(oxane-4-carbonyl)-octahydrocyclopenta[c]pyrrole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.